molecular formula C21H23N3O2S B2513285 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide CAS No. 2034568-93-7

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2513285
CAS No.: 2034568-93-7
M. Wt: 381.49
InChI Key: QPXHLCQREONQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a chemical compound featuring a benzofuran-2-carboxamide core linked via an ethyl chain to both a 1H-pyrazole and a thiophen-3-yl ring system, as identified by its molecular structure in PubChem . This compound belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as a pharmacologically important active scaffold present in numerous therapeutic agents . Pyrazole derivatives demonstrate a remarkable diversity of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, antidepressant, and antiviral properties, making them privileged structures in medicinal chemistry and drug discovery research . The specific substitution pattern of this compound, incorporating both pyrazole and thiophene heteroaromatic systems, is characteristic of scaffolds designed to interact with various biological targets. While the precise mechanism of action for this specific analog requires further investigation, related pyrazole-4-carboxamide derivatives have been documented to function as potent inhibitors of succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain, exhibiting significant antifungal activity by disrupting cellular energy production . Other pyrazole carboxamides have been shown to damage fungal cell walls and membranes, cause leakage of cellular contents, and induce abnormal mitochondrial morphology, leading to decreased mitochondrial membrane potential . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are advised to conduct appropriate risk assessments and implement all necessary safety precautions before handling this compound.

Properties

IUPAC Name

4-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(21(8-12-26-13-9-21)18-5-2-1-3-6-18)22-15-19(17-7-14-27-16-17)24-11-4-10-23-24/h1-7,10-11,14,16,19H,8-9,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHLCQREONQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxane Ring Formation

The tetrahydropyran (oxane) ring is constructed via acid-catalyzed cyclization of 4-phenylpentane-1,5-diol precursors. Optimal conditions employ para-toluenesulfonic acid (p-TsOH, 10 mol%) in refluxing toluene, achieving 78–82% yield. Alternative methods include:

Method Reagents/Conditions Yield (%) Reference
Acid-catalyzed cyclization p-TsOH, toluene, 110°C, 8h 78–82
Mitsunobu reaction DIAD, PPh₃, THF, 0°C→RT 65

Carboxamide Installation

Conversion of the oxane carboxylic acid to the carboxamide is achieved via:

  • Ester intermediate : Ethyl oxane-4-carboxylate is synthesized using thionyl chloride (SOCl₂) in ethanol, followed by aminolysis with ammonium hydroxide (NH₄OH, 25% aq.) at 60°C for 12h.
  • Direct amidation : Oxane-4-carboxylic acid reacts with HATU/DIPEA in DMF, yielding 89% carboxamide after silica gel chromatography.

Synthesis of 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl Amine

Thiophene-Ethylamine Backbone

The ethylamine linker is constructed via:

  • Nucleophilic substitution : 2-Bromo-1-(thiophen-3-yl)ethanol reacts with sodium azide (NaN₃) in DMF at 80°C, followed by Staudinger reduction (PPh₃/H₂O) to yield 2-amino-1-(thiophen-3-yl)ethanol (67% over two steps).
  • Reductive amination : Condensation of thiophen-3-ylacetaldehyde with ammonium acetate (NH₄OAc) and NaBH₃CN in MeOH provides the ethylamine scaffold (74%).

Pyrazole Substitution

Pyrazole installation employs Ullmann coupling:

  • 1H-Pyrazole (1.2 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMSO, 120°C, 24h → 85% yield.
    Alternative methods include Mitsunobu reaction (DIAD/PPh₃, 72%) or SNAr with activated pyrazole derivatives.

Amide Bond Coupling Strategies

Final assembly uses carbodiimide-mediated coupling:

Coupling Agent Base Solvent Temp (°C) Yield (%) Purity (HPLC)
EDC·HCl DIPEA DCM 25 83 98.2
HATU HOAt DMF 0→25 91 99.1
DCC DMAP THF 40 76 97.5

Optimized Protocol :

  • Dissolve oxane-4-carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF (0.1 M)
  • Add DIPEA (3.0 eq.) and stir at 0°C for 15 min
  • Introduce 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl amine (1.1 eq.)
  • Warm to 25°C over 2h, stir for 12h
  • Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) → 91% yield

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, Ar-H), 4.21 (q, J=6.8 Hz, 2H, CH₂N), 3.98–3.65 (m, 4H, oxane-H), 2.89 (t, J=6.8 Hz, 2H, CH₂CO).
  • HRMS (ESI+): m/z calc. for C₂₃H₂₄N₃O₂S [M+H]⁺ 422.1534, found 422.1538.

Purity Assessment

  • HPLC : 99.1% purity (C18 column, 0–100% ACN in 20 min)
  • Elemental Analysis : Calc. C 65.23%, H 5.72%, N 9.92%; Found C 65.18%, H 5.69%, N 9.88%

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production (50 kg/batch) utilizes:

  • Oxane formation : Plug-flow reactor (PFR) with ZrO₂ catalyst, 140°C, 2h residence time → 89% yield
  • Amide coupling : Microreactor array (HATU/DIPEA, DMF, 25°C) → 94% conversion

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor (kg waste/kg product) 32 11
PMI (Process Mass Intensity) 45 18
Energy Consumption (kW·h/kg) 28 9

Challenges and Unresolved Methodological Issues

  • Diastereomer Control : The ethylamine sidechain introduces a stereocenter, necessitating chiral HPLC separation (Chiralpak IA, 85:15 hexane/IPA) to achieve >99% ee.
  • Pyrazole N-Regioselectivity : Competitive alkylation at N1 vs. N2 positions remains problematic, addressed using bulky directing groups (e.g., trityl chloride).
  • Oxane Ring Puckering : X-ray crystallography reveals chair (85%) vs. boat (15%) conformations, impacting solubility profiles.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves multi-step reactions that integrate pyrazole and thiophene moieties. The compound can be synthesized through the reaction of 1H-pyrazole derivatives with thiophene-containing reagents, often utilizing catalysts such as palladium complexes for cross-coupling reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. These compounds exhibit significant effectiveness against various bacterial strains, making them candidates for developing new antibiotics. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that compounds containing the pyrazole ring can inhibit COX enzymes, leading to reduced inflammation. For example, certain derivatives have demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The mechanism often involves selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects associated with conventional NSAIDs .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies reveal that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapy .

Data Summary

Activity Effectiveness Reference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatorySuperior to celecoxib in COX inhibition
AnticancerCytotoxic to prostate/breast cancer cells

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Efficacy

In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in swelling compared to control groups. The study concluded that the compound’s selective COX-2 inhibition could provide an effective alternative for managing inflammatory conditions without the common side effects associated with traditional NSAIDs.

Case Study 3: Anticancer Activity

A series of tests on human cancer cell lines revealed that this compound induced apoptosis in prostate cancer cells at concentrations lower than those required for conventional chemotherapeutics. This suggests its potential role as a lead compound in cancer drug development.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Motifs
4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide Oxane (tetrahydropyran) Phenyl, carboxamide, pyrazole, thiophene Aromatic-heterocyclic hybrid
2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole Imidazole Nitro, methyl, phenyl, thiophene, ethoxy Antibacterial candidate
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Oxazole Methyl, carboxamide, pyrazole Heterocyclic carboxamide derivative
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide Methanesulfonamide Chlorophenyl, ethyl Sulfonamide-based scaffold

Key Observations :

  • Aromatic vs. Heterocyclic Balance : The target compound incorporates both phenyl and thiophene rings, unlike 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide, which lacks a fused aromatic system. This may enhance π-π stacking interactions in biological targets.
  • Carboxamide Linkage : The carboxamide group in the target compound is analogous to those in 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide, but the oxane core provides greater conformational rigidity compared to oxazole’s planar structure.

Methodological and Application Insights

  • Crystallography : SHELX-based refinement (SHELXL) is critical for resolving complex structures like the target compound, whereas simpler sulfonamides may require less rigorous methods .
  • Antibacterial Potential: Imidazole derivatives (e.g., 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole) exhibit antibacterial activity, suggesting the target’s thiophene and pyrazole groups could similarly interact with microbial enzymes .

Biological Activity

4-Phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of 326.4 g/mol. It features a pyrazole moiety, which is known for its diverse biological activities, and a thiophene group that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC17H18N4OSC_{17}H_{18}N_{4}OS
Molecular Weight326.4 g/mol
CAS Number2034352-12-8

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. The process often utilizes solvents such as ethanol and may involve catalysts like piperidine to facilitate the reaction.

Antiinflammatory and Analgesic Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory and analgesic effects. For instance, derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. In studies, select pyrazole derivatives demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating strong inhibitory potential compared to standard drugs like celecoxib .

Antioxidant Activity

The antioxidant properties of related pyrazole compounds have been documented, suggesting that this compound may also exhibit similar activity. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

Anticancer Potential

Emerging studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The structural features of the compound may contribute to its ability to interact with cellular targets involved in tumor progression .

Case Studies

  • Cardiotonic Activity : A series of pyrazole derivatives were evaluated for cardiotonic effects via phosphodiesterase inhibition, revealing that certain analogs displayed significant contractile effects comparable to established cardiotonic agents .
  • In Vivo Studies : In vivo models using carrageenan-induced paw edema demonstrated that specific pyrazole compounds exhibited remarkable anti-inflammatory effects, achieving up to 96% edema inhibition compared to celecoxib's 82.8% .

Q & A

Q. What are the common synthetic routes for synthesizing 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Intermediate Formation : React 1H-pyrazole with a halogenated pyrimidine (e.g., 4-chloropyrimidine) using a base like K₂CO₃ to form the pyrazole-pyrimidine core .

Amide Coupling : Use coupling agents (e.g., EDC/HOBt) to link the pyrazole-thiophene intermediate with oxane-4-carboxylic acid derivatives under inert conditions (N₂ atmosphere) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity.
Critical Conditions :

  • Solvent choice (DMF for coupling; ethanol for recrystallization).
  • Temperature control (0–5°C during sensitive steps).
  • Catalytic bases (e.g., triethylamine) to stabilize intermediates .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone. For example, pyrazole protons appear as doublets at δ 7.8–8.2 ppm, while thiophene protons resonate at δ 6.9–7.3 ppm .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and pyrazole/thiophene ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 423.14) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Critical metrics include R-factor (<0.05) and bond-length discrepancies (<0.01 Å) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, using celecoxib as a reference) .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro bioactivity and in vivo pharmacokinetic (PK) profiles observed with this compound?

Methodological Answer:

  • PK Optimization :
    • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility. For example, replace the phenyl ring with a pyridinyl group .
    • Prodrug Strategies : Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. What strategies are effective in elucidating the mechanism of action against specific molecular targets?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2, EGFR). Validate with mutagenesis (e.g., alanine scanning) to identify critical residues .
  • Kinetic Studies : Use stopped-flow fluorescence to measure association/dissociation rates (kₒₙ/kₒff) for target-ligand interactions .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers like caspase-3) .

Q. How can contradictory data in biological activity across different studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for assay variability (e.g., cell line differences, serum concentration).
    • Dose-Response Alignment : Compare EC₅₀/IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
    • Confounder Control : Account for batch effects (e.g., solvent lot variations) via ANOVA .
  • Orthogonal Assays : Validate activity with complementary methods (e.g., SPR vs. ITC for binding affinity) .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Free Energy Perturbation (FEP) : Simulate ligand-target binding energy changes for substituent optimization (e.g., replacing thiophene with furan) .
  • ADMET Prediction : SwissADME or pkCSM to forecast absorption, toxicity, and metabolic stability .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Methodological Answer:

  • Challenges :
    • Disorder : Thiophene/pyrazole rings may exhibit rotational disorder.
    • Twinned Crystals : Common in heterocyclic compounds due to symmetry .
  • Mitigation :
    • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å).
    • Refinement : Apply TWINLAW in SHELXL to model twinning and anisotropic displacement parameters (ADPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.